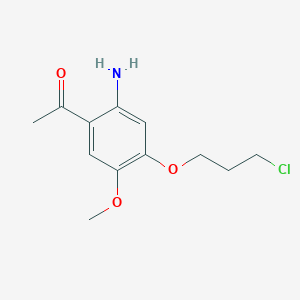

1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone is an organic compound with a complex structure, featuring functional groups such as an amino group, a chloropropoxy group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-methoxyphenol and 3-chloropropanol.

Etherification: The phenol group of 2-amino-5-methoxyphenol is reacted with 3-chloropropanol in the presence of a base like potassium carbonate to form the chloropropoxy derivative.

Acylation: The resulting intermediate is then subjected to acylation using ethanoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chloropropoxy group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions due to its functional groups.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the chloropropoxy and methoxy groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(2-Amino-4-methoxyphenyl)ethanone: Lacks the chloropropoxy group, which may affect its reactivity and applications.

1-(2-Amino-4-(3-chloropropoxy)phenyl)ethanone: Lacks the methoxy group, potentially altering its chemical properties and biological activity.

Uniqueness: 1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone is unique due to the presence of both the chloropropoxy and methoxy groups, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group and a chloropropoxy side chain, which are significant for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival. In particular, it has been noted for its inhibitory activity against Aurora A kinase and VEGF receptor kinases .

- Antiproliferative Effects : In vitro studies demonstrate that this compound exhibits antiproliferative activity against a range of cancer cell lines. The National Cancer Institute's screening revealed effective concentrations in the micromolar range, indicating significant potential for anticancer applications .

In Vitro Studies

A comprehensive study evaluated the effects of this compound on various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 3.5 |

| A549 (Lung Cancer) | 4.2 |

| HeLa (Cervical Cancer) | 2.8 |

| HCT116 (Colon Cancer) | 5.1 |

These findings suggest that the compound is particularly potent against HeLa cells, making it a candidate for further development in cancer therapy.

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to monotherapy, leading to increased apoptosis in cancer cells. This synergistic effect highlights the potential for developing combination therapies that include this compound as a key component.

Safety and Toxicology

Initial toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Properties

Molecular Formula |

C12H16ClNO3 |

|---|---|

Molecular Weight |

257.71 g/mol |

IUPAC Name |

1-[2-amino-4-(3-chloropropoxy)-5-methoxyphenyl]ethanone |

InChI |

InChI=1S/C12H16ClNO3/c1-8(15)9-6-11(16-2)12(7-10(9)14)17-5-3-4-13/h6-7H,3-5,14H2,1-2H3 |

InChI Key |

ICZMQZUBHJLTBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)OCCCCl)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.